molecular formula C26H22N2O5 B10990818 N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Cat. No.: B10990818
M. Wt: 442.5 g/mol
InChI Key: KKFGYZAAPBNHQI-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a synthetic chromene-based carboxamide derivative. Chromenes (benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring system, often investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a 4-oxo-4H-chromene core substituted with a phenyl group at position 2, a methyl group at position 3, and a carboxamide moiety at position 6.

For example, carboxamide derivatives are frequently explored for their ability to interact with enzyme active sites or disrupt protein-protein interactions .

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

InChI

InChI=1S/C26H22N2O5/c1-15-23(30)19-10-7-11-20(25(19)33-24(15)17-8-5-4-6-9-17)26(31)28-21-14-18(27-16(2)29)12-13-22(21)32-3/h4-14H,1-3H3,(H,27,29)(H,28,31)

InChI Key

KKFGYZAAPBNHQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the acetylamino group: This step involves the acetylation of an amino group, which can be introduced through a nucleophilic substitution reaction.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Chromene Derivatives

Compound Name Core Structure Key Substituents Reported Activity Reference Insights
N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide 4H-chromene - 2-Phenyl
- 3-Methyl
- 8-Carboxamide
- N-[5-(acetylamino)-2-methoxyphenyl]
Not explicitly reported Structural analysis likely employs SHELX-based crystallography
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (9a-j) Pyrazole-carboxamide - Arylidene amino
- Methylthio
- 3-Oxomorpholino phenyl
Antimalarial (IC₅₀: 0.8–4.2 µM) Synthesized via Schiff base formation; catalytic acetic acid in isopropyl alcohol
4-Oxo-4H-chromene-3-carboxylic acid derivatives 4H-chromene - Carboxylic acid/ester at position 3 Antibacterial, antifungal Common in natural product-inspired drug design

Key Observations

Structural Diversity : The target compound’s 8-carboxamide group distinguishes it from typical 3-carboxylic acid/ester chromenes. This substitution may alter solubility and target binding compared to analogs like 4-oxo-4H-chromene-3-carboxylic acid derivatives.

Synthetic Routes: Unlike the antimalarial pyrazole-carboxamides in , which are synthesized via Schiff base reactions , the target compound likely requires multi-step coupling (e.g., amidation of chromene-8-carboxylic acid with 5-(acetylamino)-2-methoxyaniline).

Biological Activity: While the antimalarial pyrazole-carboxamides exhibit low micromolar IC₅₀ values , chromene derivatives often show broader activity. For instance, 4-oxo-4H-chromene-3-carboxamides are reported as kinase inhibitors (e.g., VEGF-R2 inhibition). The target compound’s acetylaminomethoxy phenyl group may enhance cellular permeability or target selectivity.

Thermodynamic and Crystallographic Insights

  • Crystallography: Structural characterization of such compounds typically employs SHELX software for refinement, as noted in .
  • Solubility: The carboxamide and methoxy groups likely improve aqueous solubility compared to nonpolar chromenes, though the phenyl and methyl substituents may counterbalance this effect.

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide, a compound belonging to the chromene class, has garnered attention for its diverse biological activities. Chromenes are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H20N2O4\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_4

This structure includes a chromene core with various substituents that influence its biological properties.

Research indicates that compounds in the chromene class exhibit their biological effects through several mechanisms:

  • Anticancer Activity : Chromenes can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. They may also disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Effects : Some chromene derivatives have shown significant antimicrobial activity against various pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Properties : Certain compounds within this class inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR of chromenes reveals that modifications to the core structure significantly affect their biological potency. For instance:

  • Substitution Patterns : The presence of acetylamino and methoxy groups enhances solubility and bioavailability, which are crucial for effective therapeutic action.
  • Aromatic Substituents : Variations in the phenyl groups can lead to increased interaction with biological targets, enhancing efficacy against specific diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Tested Concentration (µM) Effect Reference
Anticancer10 - 50Induces apoptosis in breast cancer cellsAfifi et al., 2017
Antimicrobial5 - 25Inhibits growth of E. coli and S. aureusSuvarna et al., 2017
Anti-inflammatory1 - 20Reduces TNF-alpha productionTehrani et al., 2019

Case Studies

  • Anticancer Study : A study conducted by Afifi et al. (2017) demonstrated that derivatives of chromene significantly inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism involved caspase activation leading to apoptosis.
  • Antimicrobial Study : Research by Suvarna et al. (2017) highlighted the effectiveness of certain chromene derivatives against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) as low as 5 µM against S. aureus.
  • Anti-inflammatory Study : Tehrani et al. (2019) reported that specific chromene analogs could reduce TNF-alpha levels in vitro, indicating potential for use in inflammatory conditions.

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